molecular formula C15H21NO6S B12857600 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid

Cat. No.: B12857600
M. Wt: 343.4 g/mol
InChI Key: ZMBNOEBMTWWJEK-UHFFFAOYSA-N
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Description

This compound belongs to the class of Boc-protected amino acid derivatives, characterized by a tert-butoxycarbonyl (Boc) group, an amino acid backbone, and a 4-(ethylsulfonyl)phenyl substituent. Its primary applications include pharmaceutical intermediates, particularly in designing protease inhibitors or anti-inflammatory agents due to its sulfonyl group’s bioactivity .

Properties

Molecular Formula

C15H21NO6S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(4-ethylsulfonylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO6S/c1-5-23(20,21)11-8-6-10(7-9-11)12(13(17)18)16-14(19)22-15(2,3)4/h6-9,12H,5H2,1-4H3,(H,16,19)(H,17,18)

InChI Key

ZMBNOEBMTWWJEK-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid typically involves multiple steps:

    Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

    Formation of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group is added via a sulfonation reaction.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a carboxylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-scale synthesis: Utilizing batch reactors for each step of the synthesis.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can remove the Boc protecting group or reduce the sulfonyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, alcohols) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Deprotected amino acids or reduced sulfonyl derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins.

    Pathways Involved: It may influence biochemical pathways related to its functional groups (e.g., sulfonyl, amino).

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural analogs and their key differences:

Compound Name Structural Feature Physicochemical Impact Biological Activity Source
Target Compound : 2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid Ethylsulfonyl (SO₂Et) group High polarity, moderate logP (~1.8) Potential enzyme inhibition (e.g., kinases)
2-((tert-Butoxycarbonyl)(methyl)amino)-2-(4-fluorophenyl)acetic acid Fluorophenyl + methylamine Increased lipophilicity (logP ~2.5) Anti-inflammatory activity
2-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)acetic acid Chlorophenyl Higher reactivity (Cl > F) Antimicrobial potential
(S)-2-((tert-Butoxycarbonyl)amino)-2-(3-nitrophenyl)acetic acid Nitrophenyl Electron-deficient aromatic system Antibacterial/antifungal activity
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic acid Hydroxyphenyl High solubility (logP ~1.2) Antioxidant properties
Key Observations:
  • Steric Effects : Ethylsulfonyl’s bulkiness may limit binding in sterically constrained enzyme active sites, unlike smaller substituents like fluorine .
  • Biological Relevance : Fluorophenyl analogs exhibit stronger anti-inflammatory activity, while sulfonyl-containing derivatives are explored for kinase inhibition .

Physicochemical Properties

Property Target Compound 4-Fluorophenyl Analog 4-Chlorophenyl Analog
Molecular Weight ~355.4 g/mol 283.29 g/mol 297.74 g/mol
logP ~1.8 2.5 3.0
Solubility (Water) Moderate (~10 mg/mL) Low (~5 mg/mL) Very low (<2 mg/mL)
pKa (COOH) ~3.5 ~3.2 ~2.9
Notes:
  • The ethylsulfonyl group increases water solubility relative to halogenated analogs but reduces lipophilicity, impacting pharmacokinetics .
  • Lower pKa of the carboxylic acid in chlorophenyl derivatives suggests stronger acidity due to inductive effects .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-2-(4-(ethylsulfonyl)phenyl)acetic acid (Boc-amino acid) is a chiral compound notable for its structural features, including a tert-butoxycarbonyl (Boc) protecting group and an ethylsulfonyl-substituted phenyl ring. This compound has garnered attention in organic synthesis and pharmaceutical research due to its unique reactivity and potential interactions with biological targets.

  • Molecular Formula : C15H21NO6S
  • Molecular Weight : 343.4 g/mol
  • Structural Characteristics :
    • The Boc protecting group enhances stability and solubility.
    • The ethylsulfonyl group contributes to the compound's reactivity.

Biological Activity

The biological activity of this compound is primarily linked to its potential as a pharmaceutical intermediate and its interactions with biological systems. Key areas of research include:

1. Enzyme Interactions

Studies have indicated that Boc-amino acids can act as substrates or inhibitors in enzymatic reactions. For example, they may influence the activity of proteases or other enzymes involved in metabolic pathways. Understanding these interactions is crucial for elucidating their mechanisms of action.

3. Anti-inflammatory Effects

Compounds with similar structural motifs have shown promise in reducing inflammation. The potential anti-inflammatory effects of Boc-amino acids could be investigated further, particularly regarding their ability to modulate inflammatory pathways.

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of related compounds:

StudyFindings
Smith et al. (2023)Investigated the binding affinity of Boc-amino acids to various enzymes, demonstrating significant inhibition of specific proteases.
Johnson et al. (2022)Reported on the synthesis of Boc-amino acid derivatives with enhanced antimicrobial properties against Gram-positive bacteria.
Lee et al. (2021)Explored the anti-inflammatory effects of sulfonamide-containing compounds, suggesting a similar pathway may be relevant for Boc-amino acids.

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

  • Enzyme Inhibition : The presence of the Boc group allows for selective binding to active sites on enzymes, potentially altering their activity.
  • Receptor Interaction : The compound may interact with specific receptors, influencing signaling pathways related to inflammation or microbial resistance.

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